molecular formula C19H25N3O2 B8408150 3-(Isoquinolin-5-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

3-(Isoquinolin-5-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B8408150
M. Wt: 327.4 g/mol
InChI Key: SCISNBKCBQZTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Isoquinolin-5-ylamino)-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C19H25N3O2 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Isoquinolin-5-ylamino)-piperidine-1-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Isoquinolin-5-ylamino)-piperidine-1-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(Isoquinolin-5-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

IUPAC Name

tert-butyl 3-(isoquinolin-5-ylamino)piperidine-1-carboxylate

InChI

InChI=1S/C19H25N3O2/c1-19(2,3)24-18(23)22-11-5-7-15(13-22)21-17-8-4-6-14-12-20-10-9-16(14)17/h4,6,8-10,12,15,21H,5,7,11,13H2,1-3H3

InChI Key

SCISNBKCBQZTDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=CC3=C2C=CN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-amino-isoquinoline (47 g, 0.320 mol) in CH3COOH (1800 mL) was added 3-amino-piperidine-1-carboxylic acid tert-butyl ester (69.6 g, 0.376 mol) and Na2SO4 (267 g, 1.88 mol) at room temperature. The mixture was stirred at room temperature for 0.5 hour. Then to the mixture was added NaBH(OAc)3 (84.6 g, 0.376 mol) by portions. The mixture was stirred at room temperature for 18 hours. The mixture was adjusted to pH 8 by the addition of K2CO3 and extracted with EtOAc (2 L×3). The combined layers were dried over Na2SO4, filtered and then concentrated under vacuum. The residue was purified by column chromatography on silica gel (petroleum ether:ethyl acetate=5:1) to give 3-(isoquinolin-5-ylamino)-piperidine-1-carboxylic acid tert-butyl ester (55 g, 53%) as a yellow oil.
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
69.6 g
Type
reactant
Reaction Step One
Quantity
267 g
Type
reactant
Reaction Step One
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
84.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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